Defluoro N-Benzyl Paroxetine Hydrochloride
Overview
Description
Defluoro N-Benzyl Paroxetine Hydrochloride is a chemical compound with the molecular formula C26H28ClNO3 and a molecular weight of 437.96. It is a derivative of paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of various psychiatric disorders. This compound is primarily used for research purposes, particularly in the field of proteomics .
Preparation Methods
The synthesis of Defluoro N-Benzyl Paroxetine Hydrochloride involves several steps, starting from the basic structure of paroxetine. The synthetic route typically includes the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which is a core structure in paroxetine.
Defluorination: The fluorine atom in the paroxetine structure is replaced with a hydrogen atom to form the defluoro derivative.
Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form to enhance its stability and solubility.
Chemical Reactions Analysis
Defluoro N-Benzyl Paroxetine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Various alkylating agents, halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Defluoro N-Benzyl Paroxetine Hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: In biological research, it is used to study the effects of SSRIs on various biological systems.
Medicine: Although not used therapeutically, it serves as a model compound for studying the pharmacokinetics and pharmacodynamics of SSRIs.
Mechanism of Action
The mechanism of action of Defluoro N-Benzyl Paroxetine Hydrochloride is similar to that of paroxetine. It enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin via the serotonin transporter (SERT). This inhibition increases the level of serotonin in the synaptic cleft, which helps alleviate symptoms of depression and anxiety .
Comparison with Similar Compounds
Defluoro N-Benzyl Paroxetine Hydrochloride is unique due to the absence of the fluorine atom present in paroxetine. Similar compounds include:
Paroxetine: A selective serotonin reuptake inhibitor with a fluorine atom.
Desfluoroparoxetine: Another derivative of paroxetine without the fluorine atom.
N-Benzyl Paroxetine: A derivative with a benzyl group but retaining the fluorine atom.
The uniqueness of this compound lies in its specific structural modifications, which can influence its pharmacological properties .
Properties
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-phenylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO3.ClH/c1-3-7-20(8-4-1)16-27-14-13-24(21-9-5-2-6-10-21)22(17-27)18-28-23-11-12-25-26(15-23)30-19-29-25;/h1-12,15,22,24H,13-14,16-19H2;1H/t22-,24-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLKEJQLNHBFEY-XYOGLKKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747436 | |
Record name | (3S,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-1-benzyl-4-phenylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105813-39-6 | |
Record name | N-Benzyldefluoroparoxetine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105813396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-1-benzyl-4-phenylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-BENZYLDEFLUOROPAROXETINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK9WYB5ZUN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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